molecular formula C20H22N2O3 B4853109 1-(3-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide

1-(3-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide

Cat. No. B4853109
M. Wt: 338.4 g/mol
InChI Key: OJDJXCAPQPTRQL-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide, also known as MEOP or Ethyl-K, is a synthetic compound that belongs to the class of pyrrolidine-based synthetic opioids. It was first synthesized in 2011 by a team of researchers led by Dr. Simon Gibbons at the University of London. Since then, MEOP has gained attention in the scientific community due to its potential as a painkiller and its unique mechanism of action.

Mechanism of Action

1-(3-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide acts as a mu-opioid receptor agonist, which means that it binds to and activates the mu-opioid receptor in the brain and spinal cord. This leads to a decrease in the transmission of pain signals and an increase in the release of endorphins, which are natural painkillers produced by the body.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 1-(3-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide has been shown to have other effects on the body. It can cause sedation, respiratory depression, and euphoria, which are common side effects of opioids. 1-(3-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide has also been found to have antitussive effects, which means that it can suppress coughing.

Advantages and Limitations for Lab Experiments

1-(3-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide has several advantages for use in laboratory experiments. It has a high potency and a long duration of action, which makes it useful for studying the mechanisms of pain and opioid addiction. However, 1-(3-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide also has limitations, including the potential for respiratory depression and the risk of addiction.

Future Directions

There are several areas of research that could be explored in the future with regards to 1-(3-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide. These include:
1. Investigating the potential of 1-(3-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide as a treatment for opioid addiction
2. Studying the effects of 1-(3-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide on different types of pain, such as cancer pain and postoperative pain
3. Developing new formulations of 1-(3-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide that could be used for different routes of administration, such as transdermal patches or intranasal sprays
4. Investigating the potential of 1-(3-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide as a treatment for other conditions, such as anxiety and depression.
In conclusion, 1-(3-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide is a synthetic compound with potent analgesic effects and a unique mechanism of action. While it has potential as a painkiller, it also has limitations and risks that need to be taken into account. Further research is needed to fully understand the potential of 1-(3-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide and its applications in the field of pain management and beyond.

Scientific Research Applications

1-(3-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide has been studied extensively in the context of pain management. It has been shown to have potent analgesic effects in animal models of acute and chronic pain, with a duration of action that is longer than that of morphine. 1-(3-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide has also been found to be effective in reducing neuropathic pain and inflammatory pain.

properties

IUPAC Name

1-(3-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-9-5-8-17(13-18)22-14-16(12-19(22)23)20(24)21-11-10-15-6-3-2-4-7-15/h2-9,13,16H,10-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDJXCAPQPTRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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